molecular formula C10H8Cl2N2 B068357 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline CAS No. 175135-55-4

2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline

Cat. No.: B068357
CAS No.: 175135-55-4
M. Wt: 227.09 g/mol
InChI Key: YAAHFPXQFRBNRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-4-(1H-pyrrol-1-yl)aniline is an organic compound with the molecular formula C10H8Cl2N2 and a molecular weight of 227.09 g/mol . This compound is characterized by the presence of two chlorine atoms and a pyrrole ring attached to an aniline moiety. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 2,5-Dichloro-4-(1H-pyrrol-1-yl)aniline typically involves the reaction of 2,5-dichloroaniline with pyrrole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction involves the use of boron reagents and palladium catalysts to form the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,5-Dichloro-4-(1H-pyrrol-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,5-Dichloro-4-(1H-pyrrol-1-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding. Its interactions with biological molecules provide insights into biochemical pathways and processes.

    Medicine: Research involving this compound includes the development of potential therapeutic agents. Its structural features make it a candidate for drug design and discovery.

    Industry: In industrial settings, it is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-(1H-pyrrol-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

2,5-Dichloro-4-(1H-pyrrol-1-yl)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of chlorine atoms and a pyrrole ring, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

2,5-dichloro-4-pyrrol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c11-7-6-10(8(12)5-9(7)13)14-3-1-2-4-14/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAHFPXQFRBNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C(=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379192
Record name 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-55-4
Record name 2,5-Dichloro-4-(1H-pyrrol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.